3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several heterocyclic components, including an octahydrocyclopenta[c]pyrrole and a pyrido[2,3-d]pyrimidine . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The octahydrocyclopenta[c]pyrrole component, for example, contains a five-membered ring fused to a larger eight-membered ring .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Pyrrolo[2,3-d]pyrimidines, for example, have been found to exhibit a wide range of reactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the octahydrocyclopenta[c]pyrrole component is a solid at room temperature .Wirkmechanismus
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .
Mode of Action
The compound interacts with its target, the α-amylase enzyme, by inhibiting its activity . This inhibition can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase activity affects the carbohydrate metabolism pathway . By reducing α-amylase activity, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a slower increase in blood glucose levels after a meal, which can help manage hyperglycemia in diabetic patients .
Result of Action
The result of the compound’s action is a significant inhibition of the α-amylase enzyme . This leads to a slower digestion and absorption of carbohydrates, resulting in a more gradual increase in blood glucose levels . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for similar compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine has been studied for its ability to inhibit the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . The compound’s interaction with this enzyme could potentially influence various biochemical reactions .
Cellular Effects
In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose . This, in turn, causes a faster rise in blood glucose levels following a meal, worsening hyperglycemia . The compound this compound, by inhibiting α-amylase, could potentially influence these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the α-amylase enzyme . This binding inhibits the enzyme’s activity, thereby reducing the breakdown of complex carbohydrates into glucose . This results in a more regulated and progressive release of glucose into the circulation .
Temporal Effects in Laboratory Settings
Molecular dynamic simulations indicate the stability of the compound-protein complex .
Metabolic Pathways
Its interaction with the α-amylase enzyme suggests it could influence carbohydrate metabolism .
Eigenschaften
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVKVZJUKSTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.